Distinct LogP Lipophilicity Compared to the (1R,2R)-Enantiomer
The target (1S,2S)-enantiomer exhibits distinct physicochemical properties compared to its (1R,2R)-enantiomer. The computed octanol-water partition coefficient (LogP) for the (1S,2S)-isomer is -0.1098 , contrasting with a value of -1.011 reported for the (1R,2R)-isomer . This difference, despite an identical molecular formula and topology, highlights the impact of chirality on computed and, potentially, empirically observed ADME parameters.
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | -0.1098 |
| Comparator Or Baseline | (1R,2R)-2-aminocyclobutan-1-ol hydrochloride: -1.011 |
| Quantified Difference | ΔLogP ≈ 0.9 units |
| Conditions | Computational prediction (CLogP), standard conditions |
Why This Matters
A nearly one log unit difference in lipophilicity between enantiomers can lead to divergent passive membrane permeability and tissue distribution profiles in biological assays, making lot-controlled procurement of the single enantiomer essential for reproducible PK/PD data.
